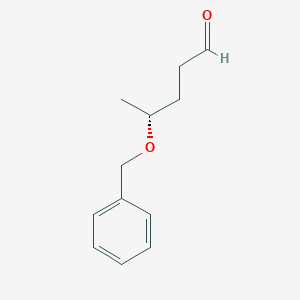
(4R)-4-(Benzyloxy)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(Benzyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It features a benzyloxy group attached to the fourth carbon of a pentanal chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Benzyloxy)pentanal can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of benzaldehyde with a suitable aldehyde precursor, followed by selective reduction and protection of the hydroxyl group.
Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde to form the desired product.
Industrial Production: Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(Benzyloxy)pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Benzyloxy-pentanoic acid.
Reduction: Benzyloxy-pentanol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
(4R)-4-(Benzyloxy)pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4R)-4-(Benzyloxy)pentanal depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence metabolic pathways, signal transduction, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(Benzyloxy)pentanal: The enantiomer of (4R)-4-(Benzyloxy)pentanal with similar but distinct properties.
4-(Benzyloxy)butanal: A shorter chain analog with different reactivity and applications.
4-(Benzyloxy)hexanal: A longer chain analog with different physical and chemical properties.
Properties
CAS No. |
646057-45-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4R)-4-phenylmethoxypentanal |
InChI |
InChI=1S/C12H16O2/c1-11(6-5-9-13)14-10-12-7-3-2-4-8-12/h2-4,7-9,11H,5-6,10H2,1H3/t11-/m1/s1 |
InChI Key |
NZQZEYKPLUFQLF-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCC=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CCC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
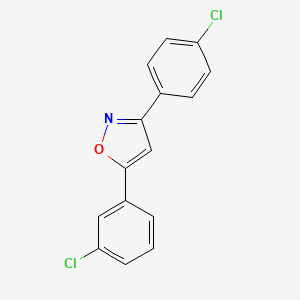
![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
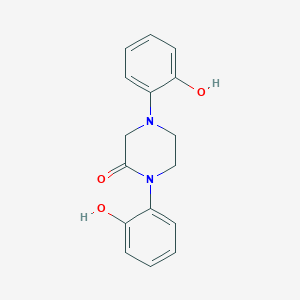
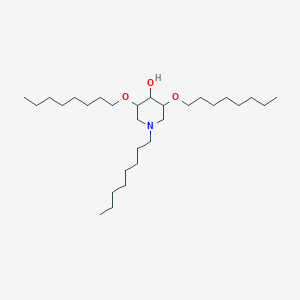
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
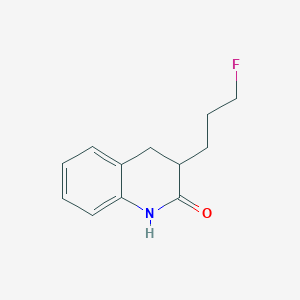
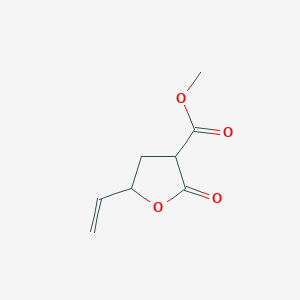
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
